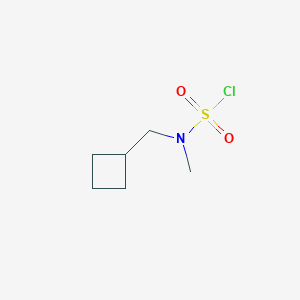

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutylmethyl compounds are derivatives of cyclobutane, a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The “methyl” indicates the presence of a methyl group (CH3), and “sulfamoyl chloride” suggests the presence of a sulfamoyl group (SO2NH2) and a chloride ion .

Synthesis Analysis

While specific synthesis methods for “N-(cyclobutylmethyl)-N-methylsulfamoyl chloride” are not available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Chemical Reactions Analysis

Cyclobutyl compounds can participate in various chemical reactions. For example, cyclobutylmethyl compounds can undergo Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Cyclobutyl compounds generally have unique properties due to their ring structure .Applications De Recherche Scientifique

Chemical Synthesis Enhancements

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride has been studied for its role in chemical synthesis, particularly in the activation of sulfamoyl and sulfonyl chlorides. Hell et al. (2019) demonstrated that sulfamoyl chlorides, including this compound, can be activated by Cl-atom abstraction by a silyl radical. This process facilitates the direct access to aliphatic sulfonamides from alkenes, a critical step for the development of complex molecules for medicinal chemistry applications, including sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Material Science Applications

In material science, this compound's derivatives have shown promise. For example, Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatments. These membranes demonstrate how derivatives of sulfamoyl chlorides can enhance the hydrophilicity of surfaces, leading to more efficient separation processes (Liu et al., 2012).

Potential Biomedical Applications

While direct applications in biomedical fields were not explicitly found for this compound, research into similar compounds indicates a potential pathway. Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming at antimicrobial agents. This research demonstrates the broader utility of sulfamoyl chlorides in developing compounds with potential therapeutic applications (Darwish et al., 2014).

Environmental and Industrial Applications

The stability and reactivity of this compound and its derivatives are of interest for environmental and industrial applications. Sun et al. (2018) developed chemically and thermally stable isocyanate microcapsules, highlighting the potential for creating materials that can self-heal and self-lubricate. While not directly involving this compound, this research points to the potential for its derivatives to contribute to advanced material design (Sun et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJXSGPDJCUVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2732291.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)